molecular formula C10H12BrNO B1647932 3-[(4-Bromophenoxy)methyl]azetidine

3-[(4-Bromophenoxy)methyl]azetidine

Cat. No. B1647932
M. Wt: 242.11 g/mol
InChI Key: SIXVZVAAECLMNI-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a solution of 3-[(4-bromophenoxy)methyl]azetidine (220 mg, 0.91 mmol) in CH2Cl2 (10 mL) was added triethylamine (276 mg, 2.73 mmol) and acetic anhydride (186 mg, 1.82 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo to give a yellow oil. The crude product was diluted with ethyl acetate (20 ml), washed with 1N HCl followed by saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, and concentrated to give 1-{3-[(4-bromophenoxy)methyl]azetidin-1-yl}ethanone (233 mg, 100%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 2H), 6.78 (d, 2H), 4.28 (m, 1H), 4.24-4.00 (m, 4H), 3.87 (m, 1H), 3.07 (m, 1H), 1.90 (s, 3H)
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH2:7][CH:8]2[CH2:11][NH:10][CH2:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:21](OC(=O)C)(=[O:23])[CH3:22]>C(Cl)Cl.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][CH:8]2[CH2:9][N:10]([C:21](=[O:23])[CH3:22])[CH2:11]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
BrC1=CC=C(OCC2CNC2)C=C1
Name
Quantity
276 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
186 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(OCC2CN(C2)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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